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Arecaidine-d5 Hydrobromide

Cat. No.: B1151792
M. Wt: 227.11
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Areca Alkaloids in Pharmaceutical and Biological Inquiry

Areca alkaloids are a group of naturally occurring compounds found in the fruit of the Areca catechu palm, commonly known as the areca nut. frontiersin.orgnih.gov These alkaloids, which include prominent members such as arecoline (B194364), arecaidine (B1214280), guvacine (B1672442), and guvacoline, are the primary bioactive components of the nut. nih.gov Historically and medicinally, areca nut has been used in traditional practices for centuries, with modern pharmacological studies investigating its diverse biological activities. frontiersin.orgbioline.org.br The alkaloids are known to interact with various physiological systems, particularly the nervous system, by affecting neurotransmitter pathways. nih.govontosight.ai For instance, arecoline, a major alkaloid, is known for its effects on the central and autonomic nervous systems. nih.gov Arecaidine, another key alkaloid, is recognized as a potent inhibitor of gamma-aminobutyric acid (GABA) uptake. medchemexpress.commedchemexpress.com This range of bioactivities makes the areca alkaloid family a subject of ongoing pharmaceutical and biological inquiry to understand their mechanisms of action and potential as pharmacological agents or lead compounds. bioline.org.brmdpi.com

Rationale for Deuterium (B1214612) Labeling in Investigational Chemical Biology

Deuterium labeling is a technique in which one or more hydrogen atoms in a molecule are replaced by deuterium, a stable (non-radioactive) isotope of hydrogen. chem-station.com This substitution is a cornerstone of modern investigational chemical biology for several reasons. Although deuterium is twice as heavy as hydrogen, it does not significantly alter the chemical structure or biological activity of the molecule. scispace.com This subtle change, however, is easily detectable by advanced analytical instruments, particularly mass spectrometers.

The primary applications of deuterium labeling include:

Metabolic Studies: Labeled compounds are used as tracers to identify and understand metabolic pathways. scispace.com By tracking the deuterated molecule through a biological system, researchers can elucidate how a drug or compound is absorbed, distributed, metabolized, and excreted (ADME). acs.org

Quantitative Analysis: Deuterated compounds are invaluable as internal standards in quantitative mass spectrometry. acs.org When analyzing complex biological samples, a known amount of the deuterated analog is added. Because it behaves almost identically to the non-labeled target compound during sample preparation and analysis, it allows for highly accurate and precise quantification by correcting for variations in instrument response or extraction efficiency. scispace.comveeprho.com

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. scispace.com This difference can slow down metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect. chem-station.com This principle is sometimes exploited in drug design to enhance the metabolic stability and pharmacokinetic profile of a drug candidate. acs.orgresearchgate.net

Significance of Arecaidine-d5 Hydrobromide as a Stable Isotope-Labeled Research Tool

This compound is the deuterium-labeled form of Arecaidine Hydrobromide. medchemexpress.com Its significance lies in its direct application as a specialized research tool, stemming from the principles of deuterium labeling. It is identified as a labeled metabolite of arecoline, meaning it is used in studies investigating the metabolic conversion of arecoline to arecaidine. cymitquimica.comscbt.com

The primary and most critical use of this compound is as an internal standard for the precise quantification of arecaidine in biological matrices and other complex mixtures. In research that aims to measure the exact levels of areca alkaloids, such as in pharmacokinetic studies or the analysis of areca nut-containing products, this compound provides the analytical precision required for reliable results. Its non-labeled counterpart, arecaidine, is a potent GABA uptake inhibitor and a substrate for the H+-coupled amino acid transporter 1 (PAT1), competitively inhibiting L-proline uptake. medchemexpress.commedchemexpress.com Therefore, the ability to accurately measure arecaidine concentrations, facilitated by its deuterated standard, is crucial for studies exploring these neurochemical interactions.

Table 1: Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₇D₅BrNO₂ cymitquimica.comscbt.comlgcstandards.com
Molecular Weight 227.11 cymitquimica.comscbt.comlgcstandards.com
CAS Number 131448-17-4 scbt.com
Alternate CAS 1216569-02-6 (Free base) lgcstandards.com
Purity >95% (HPLC) lgcstandards.com
Isotopic Purity 99% scbt.com
Appearance Neat Solid cymitquimica.com
Melting Point >213 °C (decomposes) mybiosource.com
Solubility Methanol (B129727), Water mybiosource.com
Storage -20°C lgcstandards.commybiosource.com

Table 2: Synonyms and Identifiers for this compound

Type Identifier Source(s)
Synonym 1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxylic Acid-d5 Hydrobromide cymitquimica.com
Synonym 1,2,5,6-Tetrahydro-1-methylnicotinic Acid-d5 Hydrobromide cymitquimica.com
Synonym Arecaine-d5 Hydrobromide cymitquimica.com
Synonym N-Methylguvacine-d5 Hydrobromide cymitquimica.com
Synonym NSC 76017-d5 Hydrobromide cymitquimica.com
InChI InChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H/i1D3,4D,5D; cymitquimica.com
InChIKey BZFFCPUUBJMUSS-QEBUCNGGSA-N cymitquimica.com
SMILES Br.[2H]C1CC=C(C(=O)O)C([2H])N1C([2H])([2H])[2H] cymitquimica.com

Properties

Molecular Formula

C₇H₇D₅BrNO₂

Molecular Weight

227.11

Synonyms

1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxylic Acid-d5 Hydrobromide;  1,2,5,6-Tetrahydro-1-methylnicotinic Acid-d5 Hydrobromide;  Arecaine-d5 Hydrobromide;  N-Methylguvacine-d5 Hydrobromide;  NSC 76017-d5 Hydrobromide; 

Origin of Product

United States

Synthetic Strategies and Physico Chemical Characterization for Research Applications

Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Arecaidine-d5 Hydrobromide involves the strategic introduction of deuterium atoms onto the arecaidine (B1214280) scaffold. This is typically achieved through the deuteration of a suitable precursor, followed by chemical modification to yield the final product.

Deuteration of Precursors and Reaction Pathways

The common pathway to Arecaidine-d5 involves the initial synthesis of its corresponding methyl ester, Arecoline-d5, which is then hydrolyzed. The synthesis of Arecoline-d5 itself is a multi-step process where deuterium is introduced at specific positions.

The deuteration targets five positions: the three hydrogens of the N-methyl group and two hydrogens on the tetrahydropyridine (B1245486) ring. The initial step often involves the deuteration of the N-methyl group by reacting a non-deuterated arecoline (B194364) precursor with a deuterated methyl source, such as deuterated methanol (B129727) (CD₃OD), under acidic conditions. A separate reaction is required to introduce the two deuterium atoms onto the pyridine (B92270) ring at positions 2 and 6. vivanls.com

Once the precursor, Arecoline-d5, is synthesized and purified, the final step is the hydrolysis of its methyl ester group to a carboxylic acid. This reaction converts Arecoline-d5 into Arecaidine-d5. The high pH conditions required for this hydrolysis are a contributing factor to the conversion of arecoline to arecaidine in some areca nut products. nih.gov Finally, the Arecaidine-d5 free base is treated with hydrobromic acid (HBr) to form the stable hydrobromide salt. nih.govnih.gov

Isotopic Exchange Mechanisms for Deuterium Labeling

The incorporation of deuterium atoms relies on specific isotopic exchange mechanisms. For the N-methyl group, an acid-catalyzed hydrogen-deuterium exchange is a common method. In the presence of an acid and a deuterated solvent like CD₃OD, the non-deuterated methyl group can undergo exchange to form the trideuterated methyl group (-CD₃).

The labeling of the tetrahydropyridine ring positions involves different mechanisms, which can include catalytic exchange reactions or the use of specifically deuterated building blocks during the synthesis of the ring structure itself. The stability of the C-D bond, which is stronger than the C-H bond, is known as the kinetic isotope effect and is a principle that enhances the metabolic stability of the labeled compound compared to its non-deuterated version.

Rigorous Analytical Characterization of this compound Purity and Isotopic Fidelity

To ensure its suitability as an analytical standard, this compound must undergo rigorous characterization to confirm its chemical purity, structural identity, and the extent and location of deuterium incorporation.

Spectroscopic Validation Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for validating the identity and isotopic fidelity of this compound.

Mass Spectrometry (MS): This is the primary technique for confirming the successful incorporation of the five deuterium atoms. High-resolution mass spectrometry provides an accurate mass measurement that distinguishes the deuterated compound from its unlabeled analog. This compound has a molecular formula of C₇H₇D₅BrNO₂ and a corresponding molecular weight of approximately 227.11 g/mol . scbt.comlabmix24.comlgcstandards.com In tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored for quantification. For instance, the deuterated precursor ion ([M+H]⁺) for Arecaidine-d5 at m/z 147 fragments into characteristic product ions, such as m/z 100. scispace.com This fragmentation pattern is distinct from unlabeled arecaidine and confirms the identity of the labeled standard in complex samples. scispace.com

Table 1. Spectroscopic Data for this compound
TechniqueParameterExpected Observation/ValueReference
Mass Spectrometry (MS)Molecular FormulaC₇H₇D₅BrNO₂ scbt.comlgcstandards.com
Mass Spectrometry (MS)Molecular Weight227.11 scbt.comlgcstandards.com
Tandem MS (LC-MS/MS)Precursor Ion [M+H]⁺ (as free base)m/z 147 scispace.com
Tandem MS (LC-MS/MS)Product Ionm/z 100 scispace.com
¹H NMR SpectroscopyN-CH₃ SignalAbsent or significantly reduced intensity nih.gov
¹H NMR SpectroscopyRing C-H Signals (at labeled positions)Absent or significantly reduced intensity nih.gov

Chromatographic Assessment of Chemical Purity and Impurity Profiling (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound and for profiling any potential impurities.

Purity assessment by HPLC ensures that the material is free from contaminants, including any remaining starting materials, byproducts from the synthesis, or the non-deuterated arecaidine. Commercial suppliers often state a purity of greater than 95%. lgcstandards.com A typical HPLC method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. The retention time for the deuterated compound is often slightly different from its non-deuterated counterpart, allowing for their separation and the assessment of isotopic purity. This chromatographic separation is vital for its application as an internal standard, where even small amounts of unlabeled analyte can compromise the accuracy of quantitative studies. nih.govaacrjournals.org

Table 2. Typical HPLC Parameters for Analysis
ParameterDescriptionReference
MethodHigh-Performance Liquid Chromatography (HPLC) lgcstandards.comnih.gov
ColumnReverse-phase C18
Purity SpecificationTypically >95% lgcstandards.com
ApplicationAssessment of chemical and isotopic purity, impurity profiling nih.gov

Applications in Quantitative Bioanalytical Methodologies

Role as an Internal Standard in Mass Spectrometry-Based Assays

In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. libretexts.org

The use of a stable isotope-labeled internal standard like Arecaidine-d5 Hydrobromide is the gold standard for quantitative mass spectrometry. Because it is chemically almost identical to the analyte of interest (arecaidine), it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's ion source. This co-behavior allows for highly accurate and precise quantification, as any variations affecting the analyte will similarly affect the internal standard, thus maintaining a constant analyte-to-internal standard peak area ratio.

Research has demonstrated that methods employing deuterated internal standards exhibit high accuracy and precision. For instance, in a study quantifying areca nut metabolites in urine, the use of deuterium-labeled internal standards resulted in interday and intraday imprecision of less than 10%. dntb.gov.uanih.gov Another study on the quantification of arecoline (B194364) and its metabolites in rat plasma reported that the accuracies and intra- and inter-batch precisions were all within acceptable limits when using a validated LC-MS/MS method with an internal standard. nih.gov

Biological samples such as plasma, urine, and saliva are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.govrestek.com

A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects. nih.gov Since the internal standard and the analyte have nearly identical physicochemical properties, they are affected by the matrix in the same way. Therefore, the ratio of their signals remains consistent, even in the presence of significant matrix-induced signal suppression or enhancement. This ensures that the quantitative results are reliable and reflective of the true concentration of the analyte in the sample. lcms.cz

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of reliable LC-MS/MS methods for the analysis of areca alkaloids is crucial for understanding their metabolic pathways and assessing exposure in human populations. This compound has been instrumental in the validation of such methods.

Several LC-MS/MS methods have been developed for the simultaneous quantification of the four major areca alkaloids: arecoline, arecaidine (B1214280), guvacine (B1672442), and guvacoline. nih.govscispace.com In one such method, this compound was used as the internal standard for both arecaidine and guvacine, due to the unavailability of a labeled version of guvacine at the time of the study. nih.govscispace.com The ability to measure all four alkaloids in a single analytical run is highly efficient for comprehensive exposure assessment. nih.gov The fragmentation pattern of Arecaidine-d5 (m/z 147) is similar to that of unlabeled arecaidine, producing characteristic product ions (m/z 100 and m/z 48) that are used for its detection in selective reaction monitoring (SRM) mode. nih.gov

The validation of an analytical method ensures that it is reliable, reproducible, and fit for its intended purpose. Key performance metrics are established during validation. A study by Jain et al. (2017) provides detailed validation data for an LC-MS/MS method for the simultaneous quantification of four areca alkaloids using Arecaidine-d5 and Arecoline-d5 as internal standards. nih.govscispace.com

The method demonstrated excellent linearity for all four alkaloids over a concentration range of 10 to 500 pg/µL, with a coefficient of determination (R²) greater than 0.99. nih.govscispace.com The accuracy of the method for arecaidine was between 98% and 104%. nih.gov The precision, determined at the limit of quantitation (LOQ), was less than 15% coefficient of variation (CV). nih.gov The limit of detection (LOD) and LOQ for arecaidine were found to be 0.1 pg and 0.5 pg on-column, respectively. nih.govscispace.com

The following table summarizes the methodological performance metrics for arecaidine from a validated LC-MS/MS method using this compound as the internal standard, as reported by Jain et al. (2017). nih.govscispace.com

Performance MetricValue
Linearity Range10 - 500 pg/µL
Coefficient of Determination (R²)> 0.99
Accuracy98 - 104%
Precision (at LOQ)< 15% CV
Limit of Detection (LOD) (on column)0.1 pg
Limit of Quantitation (LOQ) (on column)0.5 pg

Another study, which used UPLC-MS/MS to quantify areca alkaloids in hair, reported a linearity range for arecaidine from 30 to 20,000 pg/mg with an R² of 0.9998. The LOD and LOQ were 10 pg/mg and 30 pg/mg, respectively. researchgate.net While this study used a different internal standard (nicotine-d4), the data provides further context for the performance of mass spectrometry-based methods for arecaidine quantification.

The robust performance metrics achieved in these studies underscore the importance of using appropriate internal standards like this compound for the development of sensitive, accurate, and reliable bioanalytical methods for areca alkaloids.

Utilization in Preclinical Metabolic Research and Pathway Elucidation

Tracer Studies for In Vivo Metabolic Fate Analysis in Animal Models

The use of deuterated standards like Arecaidine-d5 Hydrobromide is fundamental in animal model studies to trace the metabolic journey of arecaidine (B1214280). These studies are pivotal in understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Tracer studies utilizing isotopically labeled arecaidine have been instrumental in identifying a range of metabolites in animal models, primarily in urine. nih.govnih.gov Following administration of arecaidine, several key metabolites have been consistently profiled. nih.govresearchgate.netmdpi.com

One of the major metabolites identified is N-methylnipecotic acid , which is formed through the reduction of the double bond in the arecaidine structure. nih.govnih.gov Another significant metabolite is arecaidine N-oxide , resulting from the N-oxidation of arecaidine. nih.govnih.gov Furthermore, studies have revealed the formation of mercapturic acid conjugates , indicating that arecaidine undergoes glutathione (B108866) conjugation as a detoxification pathway. nih.govmdpi.com Other identified metabolites include conjugates with glycine (B1666218) and glycerol. nih.govresearchgate.net

In a mouse model, after administering arecaidine, unchanged arecaidine accounted for 15.1–23.0% of the dose excreted in the urine within 12 hours, while its major metabolite, N-methylnipecotic acid, accounted for 14.8%–37.7%. nih.govnih.gov

The metabolic landscape of arecaidine is complex and involves several key transformations. A primary pathway begins with the hydrolysis of arecoline (B194364) to arecaidine, a reaction primarily mediated by carboxylesterase enzymes. nih.gov Once formed, arecaidine undergoes several subsequent metabolic reactions.

The reduction of the carbon-carbon double bond in the arecaidine molecule is a significant pathway, leading to the formation of N-methylnipecotic acid. nih.govnih.gov Conjugation reactions are also prominent, with arecaidine forming conjugates with glycine, glycerol, and glutathione (leading to mercapturic acid derivatives). nih.govresearchgate.netmdpi.com N-oxidation represents another metabolic route, resulting in the formation of arecaidine N-oxide. nih.govmdpi.com

The comprehensive metabolic map reveals that many of the metabolic pathways of arecoline proceed through its initial hydrolysis to arecaidine. nih.gov

In Vitro Metabolism Studies Employing Cellular and Subcellular Systems

In vitro systems, such as hepatic microsomes and hepatocytes, are crucial for investigating the metabolic stability and enzyme kinetics of compounds like arecaidine in a controlled environment. springernature.comnih.govsrce.hr

Metabolic stability assays using liver microsomes and hepatocytes are standard procedures to predict the in vivo hepatic clearance of a drug candidate. springernature.comsrce.hr While microsomes primarily assess Phase I metabolism mediated by cytochrome P450 enzymes, hepatocytes contain a fuller complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of metabolic fate. srce.hrnih.gov

Studies on the hydrolysis of arecoline to arecaidine in human liver microsomes (HLM) and cytosol (HLC) have shown that arecoline undergoes significant hydrolysis with high clearance rates in the liver. tmc.edu The intrinsic clearance of arecoline was found to be approximately five times higher in HLM compared to HLC. tmc.edu This indicates that the liver is a primary site for the conversion of arecoline to arecaidine. While direct metabolic stability data for arecaidine itself is less detailed in the provided context, the stability of its precursor, arecoline, is a key determinant of arecaidine's formation rate. tmc.edu

The biotransformation of arecoline to arecaidine is a critical step in its metabolism and has been shown to be mediated by specific enzymes. semanticscholar.org

Research has unequivocally identified carboxylesterases as the primary enzymes responsible for the hydrolysis of arecoline to arecaidine. semanticscholar.org Specifically, studies using human recombinant carboxylesterases have demonstrated that arecoline is a substrate for CES1, which is predominantly found in the liver, and not CES2, which is primarily expressed in the intestine. tmc.edu This enzymatic conversion is a rapid and nearly quantitative process in liver and kidney tissues.

Applications in Preclinical Pharmacokinetic Investigations

Non-Clinical Pharmacokinetic Profiling in Animal Models

The preclinical pharmacokinetic profile of arecaidine (B1214280) has been investigated in animal models, primarily in rats and mice, to understand its behavior in a biological system. These studies are fundamental to characterizing the compound's potential as a therapeutic agent or to understanding its toxicology. Arecaidine-d5 Hydrobromide is instrumental in these studies, typically used as an internal standard in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate quantification of arecaidine in biological matrices.

A study involving the oral administration of arecoline (B194364) to rats provided pharmacokinetic data for its major metabolite, arecaidine. nih.gov Following a 20 mg/kg oral dose of arecoline, the plasma concentrations of arecaidine were measured over time. The resulting pharmacokinetic parameters offer insights into the systemic exposure and elimination of arecaidine.

Pharmacokinetic Parameters of Arecaidine in Rats

Parameter Value
Cmax (ng/mL) 4856 ± 1021
Tmax (h) 0.5 ± 0.2
AUC(0-t) (ng·h/mL) 10325 ± 2154
AUC(0-∞) (ng·h/mL) 10489 ± 2231
t1/2 (h) 1.8 ± 0.4

Data from a study involving oral administration of arecoline to rats. nih.gov

In another study, the metabolism of arecoline and arecaidine was investigated in mice. After administration of arecaidine, the urinary excretion of the unchanged compound and its metabolites was quantified. This provides a glimpse into the elimination pathways of arecaidine.

Urinary Excretion of Arecaidine in Mice (0-12 h)

Compound % of Administered Dose
Unchanged Arecaidine 15.1 - 23.0
N-methylnipecotic acid 14.8 - 37.7

Data from a metabolomic study in mice following arecaidine administration. nih.govnih.gov

These studies, while not directly administering this compound to assess its own pharmacokinetic profile, rely on its stable isotope-labeled nature for the precise quantification of the non-deuterated arecaidine.

Assessment of Isotopic Effects on Drug Disposition Kinetics

The substitution of hydrogen with deuterium (B1214612) can alter the pharmacokinetic properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE). medchemexpress.com Deuterium forms a stronger covalent bond with carbon compared to hydrogen. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, often mediated by cytochrome P450 (CYP450) enzymes.

The potential for altered metabolism could lead to:

Reduced clearance: A slower rate of metabolism would decrease the rate at which the drug is cleared from the body.

Increased half-life: Consequently, the time it takes for the plasma concentration of the drug to reduce by half would be extended.

The use of deuterated compounds as tracers in drug development is a well-established practice to investigate metabolic pathways and quantify metabolites. medchemexpress.com

Comparative Pharmacokinetic Analysis of Deuterated and Non-Deuterated Analogs

A direct comparative pharmacokinetic study of this compound and arecaidine would be necessary to definitively quantify the impact of deuteration on its disposition. Such a study would involve administering both compounds to animal models under identical conditions and analyzing the resulting pharmacokinetic profiles.

Based on the principles of the kinetic isotope effect, a hypothetical comparative analysis would likely reveal differences in key pharmacokinetic parameters.

Hypothetical Comparative Pharmacokinetic Parameters

Parameter Arecaidine This compound Expected Change
Cmax Higher Potentially Lower or Similar Dependent on absorption rate vs. first-pass metabolism
Tmax Shorter Potentially Longer Slower absorption or metabolism
AUC Lower Higher Increased systemic exposure due to reduced clearance
t1/2 Shorter Longer Slower elimination
Clearance Higher Lower Reduced rate of metabolism

This table represents a hypothetical comparison based on the known principles of the kinetic isotope effect and requires experimental validation.

Investigative Pharmacological Research in Model Systems

Characterization of Receptor Binding Kinetics in Preclinical Assay Systems

While arecaidine (B1214280) itself has been reported to have low direct activity at muscarinic acetylcholine (B1216132) receptors (mAChRs) in some preclinical models, it has served as a critical structural backbone, or scaffold, for the development of novel mAChR ligands. nih.govwikipedia.org Research has focused on synthesizing and evaluating various esters of arecaidine to enhance binding affinity and selectivity for specific mAChR subtypes, which are pivotal components of the central and peripheral nervous systems. nih.gov

A competitive radioligand binding assay performed on Chinese hamster ovary cell membranes expressing human mAChR subtypes M1-M5 demonstrated the significant impact of stereochemistry on the binding affinity of hydrobenzoin (B188758) esters of arecaidine. nih.gov All three tested stereoisomers were found to act as antagonists toward the M1 subtype. nih.gov The binding affinities (Ki) showed considerable variation among the isomers, highlighting the importance of chiral centers in ligand development for mAChRs. nih.gov

Binding Affinities (Ki) of Arecaidine Hydrobenzoin Esters for mAChR M1

StereoisomerKi Value (nM)
(R,R)-isomer99 ± 19
(S,S)-isomer800 ± 200
(R,S)-racemic isomer380 ± 90

Data sourced from a competitive radioligand binding assay on CHO cell membranes expressing human mAChR M1. nih.gov

Furthermore, other derivatives, such as arecaidine diphenylmethyl ester, have shown a pronounced increase in affinity for the M1 mAChR subtype when compared to the parent compound arecoline (B194364). nih.gov These findings underscore the utility of arecaidine as a foundational structure for developing subtype-selective muscarinic receptor ligands for potential therapeutic and diagnostic applications. nih.govnih.gov

In Vitro Enzyme Inhibition Studies

In the context of in vitro enzyme inhibition, arecaidine's primary characterized mechanism is not the direct inhibition of metabolic enzymes but rather the inhibition of transporter proteins. While extracts from the Areca catechu nut and derivatives of related alkaloids have been explored for potential inhibitory effects on enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), the reviewed scientific literature does not provide direct evidence of significant in vitro inhibitory activity by isolated arecaidine against key neurotransmitter-metabolizing enzymes. nih.govcore.ac.uk

Its well-documented effects on the GABAergic system are attributed to the inhibition of GABA uptake transporters, a distinct mechanism from the enzymatic degradation of GABA by GABA-transaminase (GABA-T). nih.govfrontiersin.org

Research on Neurochemical Interactions (e.g., GABA Uptake Inhibition, Cholinergic Signaling Pathways)

Arecaidine's most prominent neurochemical interaction is its role as a competitive inhibitor of γ-aminobutyric acid (GABA) uptake. frontiersin.orgtaylorandfrancis.com This action increases the concentration of GABA, a primary inhibitory neurotransmitter in the central nervous system, in the synaptic cleft, thereby enhancing its inhibitory effects. core.ac.ukcore.ac.uk

In vitro studies using slices of the cat central nervous system provided early, detailed evidence of this mechanism. The research demonstrated that arecaidine inhibits the uptake of GABA and the structurally similar amino acid β-alanine, but does not affect the uptake of glycine (B1666218). core.ac.uk This selectivity indicates a specific interaction with GABA transport systems. Furthermore, when applied directly to neurons (electrophoretically), arecaidine enhanced the inhibitory effects of GABA on the firing of spinal and cerebellar Purkinje cells. core.ac.uk

Effects of Arecaidine on Amino Acid Uptake and Neuronal Inhibition in Cat CNS

Model SystemFindingSpecificity
Cat Spinal Cord SlicesInhibited uptake of GABA and β-alanineDid not inhibit glycine uptake
Cat Cerebellum SlicesInhibited uptake of GABAN/A
Spinal Neurones (in vivo)Enhanced inhibitory action of GABA and β-alanineDid not enhance glycine or taurine (B1682933) action
Cerebellar Purkinje Cells (in vivo)Enhanced inhibitory effect of GABAN/A

Data from in vitro and in vivo studies on the cat central nervous system. core.ac.uk

Regarding cholinergic signaling pathways, arecaidine's role is more nuanced. It is a major metabolite of arecoline, a well-known muscarinic and nicotinic acetylcholine receptor agonist. wikipedia.orgtmc.edu However, arecaidine itself displays minimal direct agonist activity at these receptors. wikipedia.org Its significance in cholinergic signaling is primarily linked to its status as a metabolite of arecoline and its use as a chemical scaffold for synthesizing potent and selective muscarinic receptor antagonists, as detailed in the receptor binding section. nih.govnih.gov

Studies on H+-Coupled Amino Acid Transporter 1 (PAT1, SLC36A1) Substrate and Inhibitory Properties

Detailed investigations have identified arecaidine as both a substrate and an inhibitor of the H+-Coupled Amino Acid Transporter 1 (PAT1), also known as SLC36A1. nih.govresearchgate.net This transporter is expressed in the intestinal epithelium and plays a role in the absorption of amino acids and certain drug compounds. nih.govresearchgate.net

Research using Caco-2 cells, which constitutively express the human PAT1 (hPAT1), and HeLa cells transiently transfected with hPAT1-cDNA, has elucidated the kinetics of this interaction. Arecaidine was found to be a strong, competitive inhibitor of L-[³H]proline uptake in these cell systems. nih.govresearchgate.net The affinity constant (Ki) for arecaidine at the hPAT1 transporter was determined to be 3.8 mM in the transfected HeLa cell model. nih.govresearchgate.net

Furthermore, electrophysiological studies in Xenopus laevis oocytes expressing hPAT1 confirmed that arecaidine is not just an inhibitor but is actively transported by PAT1. The transport is electrogenic, meaning it generates an electrical current across the cell membrane. nih.govresearchgate.net These findings suggest that the PAT1 transporter may be responsible for the intestinal absorption of arecaidine. nih.govresearchgate.net

Summary of Arecaidine Interaction with H+-Coupled Amino Acid Transporter 1 (PAT1/SLC36A1)

Model SystemInteraction TypeKey Finding/Value
Caco-2 CellsInhibitionStrongly inhibited L-[³H]proline uptake
HeLa Cells (hPAT1-cDNA transfected)Inhibition (Competitive)Affinity Constant (Ki) = 3.8 mM
Xenopus laevis Oocytes (hPAT1 expressing)Transport (Substrate)Demonstrated electrogenic transport

Data from in vitro studies characterizing the interaction of arecaidine with the hPAT1 transporter. nih.govresearchgate.net

Methodological Considerations and Comparative Research Perspectives

Advantages of Deuterated Analogues in Overcoming Analytical Challenges

The use of stable isotope-labeled internal standards (SIL-IS), such as Arecaidine-d5 Hydrobromide, is a cornerstone of modern quantitative bioanalysis. These deuterated analogues offer significant advantages in overcoming common analytical hurdles, most notably the "matrix effect." myadlm.orgwaters.com

Matrix Effect Compensation: Biological samples (e.g., plasma, urine, tissue extracts) are complex matrices containing numerous endogenous components. waters.com During LC-MS/MS analysis, these components can co-elute with the analyte of interest and interfere with its ionization process, leading to either ion suppression or enhancement. myadlm.orgwaters.com This matrix effect is a major source of variability and inaccuracy in quantitative results. waters.com Because a deuterated internal standard like this compound is chemically and physically almost identical to its non-deuterated counterpart (the analyte), it experiences the same matrix effects. chromatographyonline.com By co-eluting with the analyte, it provides a reliable reference point, allowing for the normalization of the analyte's signal and correction for these interferences, thereby improving the accuracy and precision of the measurement. lcms.cz

Enhanced Precision and Accuracy: Deuterated standards are instrumental in accounting for variations that can occur at multiple stages of the analytical process, including sample extraction, injection volume, and instrument response. cerilliant.com Since the SIL-IS is added to the sample at the beginning of the workflow, any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The final measurement is based on the ratio of the analyte's signal to the internal standard's signal, which remains constant and leads to more robust and reproducible data. lcms.cz

Data Table: Key Advantages of Deuterated Internal Standards

AdvantageDescriptionAnalytical Challenge Addressed
Matrix Effect Mitigation Co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for signal normalization. myadlm.orgwaters.comInaccurate quantification due to interference from biological matrix components.
Correction for Sample Loss Added at the start of sample preparation, it accounts for analyte loss during extraction and handling.Variability in sample preparation recovery.
Improved Reproducibility Normalizes for variations in instrument performance, such as injection volume and detector response. cerilliant.comRun-to-run and inter-sample analytical variability.
High Selectivity Easily distinguished from the native analyte by its higher mass in a mass spectrometer, despite identical chromatographic behavior.Difficulty in distinguishing the standard from the analyte.

Differentiation Strategies for Parent Compounds and Metabolites in Complex Research Matrices

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and distinguishing between a parent drug and its metabolites within a complex biological sample. nih.gov The use of this compound is relevant in studies of areca alkaloids, where Arecoline (B194364) is metabolized into Arecaidine (B1214280). scbt.compharmaffiliates.com

In a typical metabolic study, a biological system might be exposed to a parent compound. To analyze the resulting mixture, researchers use LC-MS/MS. The mass spectrometer is programmed to detect specific mass-to-charge (m/z) ratios. The parent compound, its expected metabolite, and the deuterated internal standard will all have distinct m/z values, allowing for simultaneous detection and differentiation.

For example, when studying the metabolism of Arecoline to Arecaidine, this compound can be used as an internal standard for the quantification of the metabolite, Arecaidine. The mass spectrometer can clearly separate the signals based on their unique masses:

Arecoline (Parent Compound): The original drug administered.

Arecaidine (Metabolite): The product of Arecoline's metabolism.

Arecaidine-d5 (Internal Standard): The deuterated analogue with a higher mass due to the five deuterium (B1214612) atoms.

This mass difference provides an unambiguous signature for each molecule. researchgate.net The Isotope Pattern Filter (IPF) is a data processing technique that leverages the distinct isotopic patterns of labeled compounds to selectively detect drug metabolites and filter out background noise from endogenous matrix components. nih.gov This strategy is highly effective for tracing metabolic pathways and accurately quantifying metabolite formation. frontiersin.org

Data Table: Mass-Based Differentiation of Areca Alkaloids Note: The m/z values represent the protonated molecules [M+H]⁺, which are commonly observed in LC-MS/MS.

CompoundRoleMolecular FormulaMolecular WeightTypical m/z
Arecoline Parent CompoundC₈H₁₃NO₂155.19156
Arecaidine MetaboliteC₇H₁₁NO₂141.17142
Arecaidine-d5 Internal StandardC₇H₆D₅NO₂146.20147

Future Directions and Emerging Research Avenues for Arecaidine D5 Hydrobromide

Integration into High-Throughput Screening Methodologies for Preclinical Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify potential therapeutic candidates. nih.gov These platforms are increasingly coupled with highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely measure the effects of test compounds on specific biochemical pathways. nih.gov In this context, the reliability and accuracy of quantitative data are paramount.

The integration of Arecaidine-d5 hydrobromide into HTS assays represents a significant step toward enhancing the robustness of preclinical discovery pipelines, particularly for targets related to GABA uptake or amino acid transport, where arecaidine (B1214280) is a known inhibitor. medchemexpress.commedchemexpress.com When screening for novel inhibitors or modulators of these pathways, this compound can be used as an internal standard. nih.gov Its chemical properties are nearly identical to endogenous arecaidine, but its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer. nih.govwikipedia.org

By adding a known concentration of this compound to every sample in an HTS run, researchers can correct for variations in sample preparation and instrument response. nih.govlcms.cz This normalization is crucial for minimizing false positives and negatives, ensuring that identified "hits" are genuine and reproducible. nih.gov The use of such stable isotope-labeled internal standards is recognized as a best practice for achieving the highest level of quantitative accuracy in analytical chemistry. mdpi.comlcms.cz

Table 1: Role of this compound in HTS

HTS Phase Application of this compound Benefit
Primary Screening Internal standard in LC-MS/MS-based assays for quantifying arecaidine or competing substrates. Increases accuracy and reduces variability, leading to more reliable hit identification.
Secondary Screening Used in dose-response assays to precisely quantify changes in substrate levels. Provides robust data for determining compound potency (e.g., IC50 values). plos.org
Lead Optimization Employed in pharmacokinetic/pharmacodynamic (PK/PD) studies to quantify arecaidine levels in biological matrices. Ensures accurate assessment of how candidate drugs affect the metabolism and distribution of arecaidine. moravek.com

Development of Novel Research Paradigms Utilizing Deuterated Arecaidine Analogues

The strategic replacement of hydrogen with deuterium in a molecule, known as deuteration, is an emerging strategy in medicinal chemistry to improve a drug's metabolic profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile. nih.govtandfonline.com The FDA's approval of deuterated drugs like deutetrabenazine has validated this approach. wikipedia.orgnih.gov

Building on the foundation of this compound, a future research avenue involves the synthesis and investigation of novel, selectively deuterated analogues of arecaidine. This paradigm moves beyond using deuterated compounds merely as analytical standards and explores their potential as new chemical entities with therapeutic promise. Researchers could design analogues where deuterium is placed at specific sites susceptible to metabolic breakdown.

For instance, the metabolism of arecaidine involves several pathways, including N-oxidation and mercapturic acid formation. nih.gov By creating analogues deuterated at the sites of these metabolic reactions, researchers could investigate whether these new molecules exhibit enhanced stability and prolonged action at their biological targets. These novel deuterated arecaidine analogues could then be studied for their own pharmacological properties, potentially leading to the development of new research probes or even therapeutic leads with superior properties compared to the original arecaidine molecule.

Advanced Applications in Systems Biology and Metabolomics Research

Systems biology aims to understand the complex interactions within biological systems, while metabolomics focuses on the comprehensive measurement of all metabolites in a biological sample. nih.gov Stable isotope-labeled compounds are indispensable tools in these fields, used as tracers to follow the fate of molecules through intricate metabolic networks. moravek.comsilantes.com

This compound is ideally suited for this purpose. By introducing it into a cell culture or a model organism, researchers can use mass spectrometry to trace the d5-label as the molecule is processed, transported, and transformed. nih.gov This allows for the unambiguous identification of arecaidine metabolites and provides a dynamic view of the metabolic pathways involved. nih.gov For example, it could be used to definitively map how arecaidine is converted to downstream products like N-methylnipecotic acid. nih.gov

Q & A

Q. How can researchers validate the role of this compound in tumor microenvironment modulation?

  • Methodological Answer : Use deuterated compound in co-culture models (e.g., cancer cells + fibroblasts). Track deuterium-labeled metabolites via imaging mass spectrometry (IMS) to map spatial distribution. Combine with RNA-seq to identify pathway-specific effects (e.g., hypoxia-inducible factors) .

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